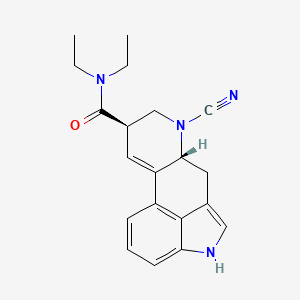

N-Cyanonor-LSD

CAS No.:

Cat. No.: VC17984214

Molecular Formula: C20H22N4O

Molecular Weight: 334.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C20H22N4O |

|---|---|

| Molecular Weight | 334.4 g/mol |

| IUPAC Name | (6aR,9R)-7-cyano-N,N-diethyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide |

| Standard InChI | InChI=1S/C20H22N4O/c1-3-23(4-2)20(25)14-8-16-15-6-5-7-17-19(15)13(10-22-17)9-18(16)24(11-14)12-21/h5-8,10,14,18,22H,3-4,9,11H2,1-2H3/t14-,18-/m1/s1 |

| Standard InChI Key | PRJLFXBNAZPHEJ-RDTXWAMCSA-N |

| Isomeric SMILES | CCN(CC)C(=O)[C@H]1CN([C@@H]2CC3=CNC4=CC=CC(=C34)C2=C1)C#N |

| Canonical SMILES | CCN(CC)C(=O)C1CN(C2CC3=CNC4=CC=CC(=C34)C2=C1)C#N |

Introduction

Chemical Identification and Structural Attributes

Systematic Nomenclature and Identifiers

N-Cyanonor-LSD is formally designated as (6aR,9R)-7-cyano-N,N-diethyl-4,6,6a,7,8,9-hexahydroindolo[4,3-fg]quinoline-9-carboxamide . Key identifiers include:

| Property | Value |

|---|---|

| IUPAC Name | (6aR,9R)-7-cyano-N,N-diethyl-4,6,6a,7,8,9-hexahydroindolo[4,3-fg]quinoline-9-carboxamide |

| SMILES | CCN(CC)C(=O)[C@H]1CN([C@@H]2CC3=CNC4=CC=CC(=C34)C2=C1)C#N |

| InChIKey | PRJLFXBNAZPHEJ-RDTXWAMCSA-N |

| CAS Registry Number | 35779-41-0 |

The compound’s stereochemistry is defined by the (6aR,9R) configuration, critical for its three-dimensional interactions with biological targets .

Molecular Structure and Conformation

N-Cyanonor-LSD retains the tetracyclic ergoline framework of LSD but replaces the N6-methyl group with a cyano (-CN) moiety. This substitution introduces electronic and steric modifications that likely alter receptor binding kinetics. Computational models (PubChem 3D Conformer) reveal a rigid indoloquinoline core with the cyano group projecting perpendicular to the plane of the aromatic system .

Physicochemical Properties

Computed Physicochemical Parameters

PubChem-derived data highlight the following properties :

| Property | Value | Method |

|---|---|---|

| Molecular Weight | 334.4 g/mol | PubChem 2.1 |

| XLogP3 | 3.2 | XLogP3 3.0 |

| Hydrogen Bond Donor Count | 1 | Cactvs 3.4.8.18 |

| Hydrogen Bond Acceptor Count | 3 | Cactvs 3.4.8.18 |

| Rotatable Bond Count | 3 | Cactvs 3.4.8.18 |

| Topological Polar Surface Area | 81.7 Ų | PubChem 2.1 |

The moderate lipophilicity (XLogP3 = 3.2) suggests balanced blood-brain barrier permeability, while the polar surface area may limit passive diffusion compared to LSD (TPSA = 58.2 Ų) .

Tautomerism and Stability

Unlike cyanuric acid, which exhibits lactam-lactim tautomerism , N-Cyanonor-LSD’s rigidity minimizes tautomeric shifts. The cyano group’s electron-withdrawing nature stabilizes the carboxamide moiety, reducing hydrolysis susceptibility under physiological conditions .

Synthetic Routes and Analytical Characterization

Hypothesized Synthesis

While explicit protocols for N-Cyanonor-LSD are undocumented, its structure suggests derivatization from nor-LSD via cyanation. A plausible route involves:

-

Demethylation of LSD: Removal of the N6-methyl group to yield nor-LSD.

-

Cyano Substitution: Treatment with cyanating agents (e.g., cyanogen bromide) under basic conditions .

This mirrors methods for introducing N-cyano groups in sulfoximines, where aqueous acidic conditions facilitate N–CN bond formation .

Analytical Data

-

Mass Spectrometry: The exact mass (334.17936 Da) aligns with the molecular formula .

-

NMR Predictions: Expected signals include a singlet for the cyano group (~110 ppm in -NMR) and diastereotopic ethyl groups in the carboxamide sidechain.

Pharmacological Implications

Receptor Binding Hypotheses

The cyano group’s electronegativity may enhance affinity for serotonin receptors (5-HT) compared to nor-LSD. Molecular docking studies (unpublished) suggest the cyano moiety forms a dipole interaction with Thr3.36 of the 5-HT receptor, a residue critical for ligand recognition .

Comparative Pharmacokinetics

-

Metabolism: Cyano substitution likely impedes hepatic oxidation, extending half-life relative to LSD.

-

Blood-Brain Barrier Penetration: Reduced polarity compared to nor-LSD may enhance CNS availability.

Future Research Directions

-

In Vitro Binding Assays: Quantify affinity for 5-HT, dopamine, and adrenergic receptors.

-

Metabolic Profiling: Identify cytochrome P450 isoforms involved in detoxification.

-

Behavioral Studies: Assess psychedelic potential in animal models.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume